
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DPC 423, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 binds to the TRPV1 channel and inhibits its activity, thereby reducing the influx of calcium ions into the cell. This leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 also inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has been found to have a range of biochemical and physiological effects, including analgesic and anti-inflammatory effects. It has been shown to reduce pain and inflammation in various animal models of inflammatory and neuropathic pain. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has also been found to have a role in thermoregulation, as TRPV1 channels are involved in the detection of noxious heat.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has several advantages for use in lab experiments. It is a potent and selective TRPV1 channel blocker, which allows for specific targeting of this channel. It has also been found to have a long duration of action, which is beneficial for studying the effects of TRPV1 channel blockade over a prolonged period. However, N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, its potency may make it difficult to use at lower concentrations, which may be necessary for certain experiments.
Orientations Futures
There are several future directions for further research on N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423. One area of interest is the role of TRPV1 channels in various disease states, such as chronic pain and inflammation. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 may be a useful tool for studying the involvement of TRPV1 channels in these conditions. Another area of interest is the development of more potent and selective TRPV1 channel blockers, which may have therapeutic potential for pain and inflammation. Finally, the use of N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 in combination with other drugs or therapies may be explored, as it may have synergistic effects with other analgesic or anti-inflammatory agents.
Conclusion:
In conclusion, N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective TRPV1 channel blocker that has been found to have analgesic and anti-inflammatory effects. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has several advantages for use in lab experiments, but also has some limitations. Future research on N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 may lead to a better understanding of the role of TRPV1 channels in various disease states and may have therapeutic potential for pain and inflammation.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective blocker of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 423 has been used to study the role of TRPV1 channels in various physiological processes, including nociception, inflammation, and thermoregulation.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-13-9-14(19)11-15(10-13)20-17(22)12-3-5-16(6-4-12)25(23,24)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQQRXLZJIFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



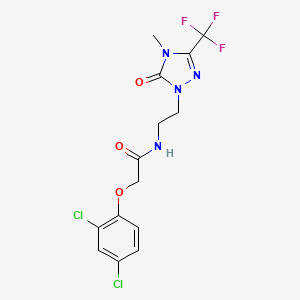
![2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B2900575.png)

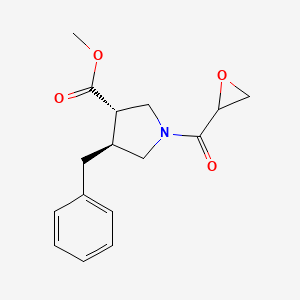


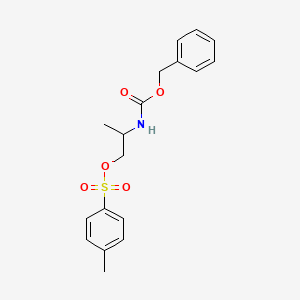
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate](/img/structure/B2900582.png)
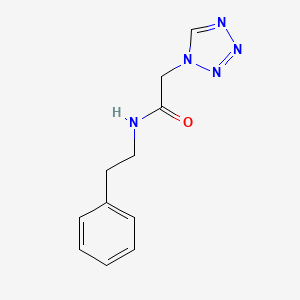
![Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2900586.png)
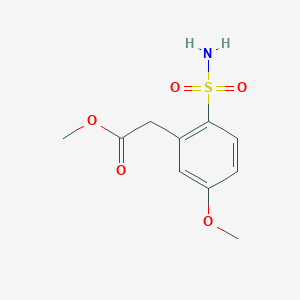
![1-[(Cinnamoyloxy)imino]cyclododecane](/img/structure/B2900590.png)